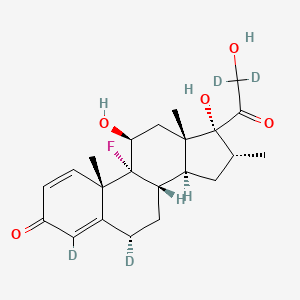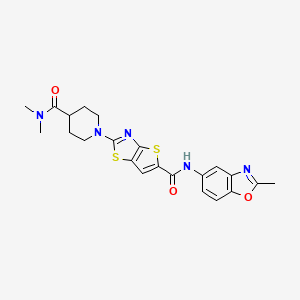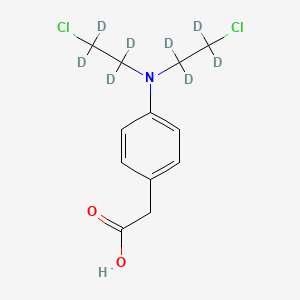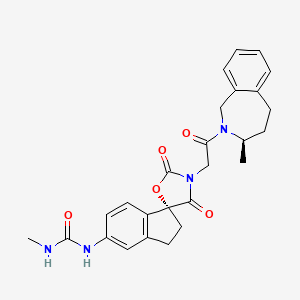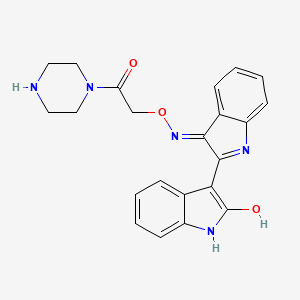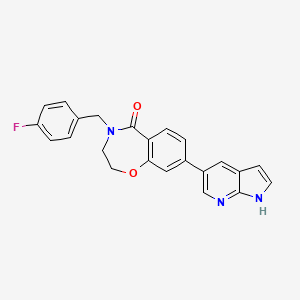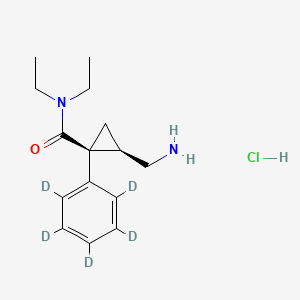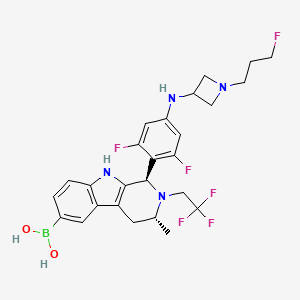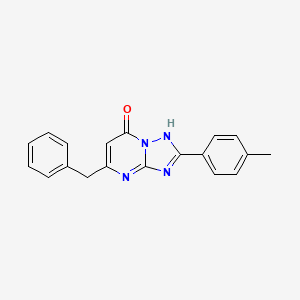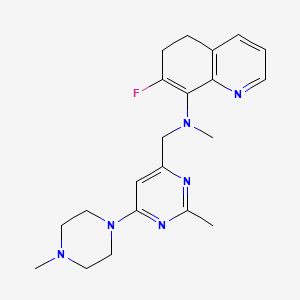
CXCR4 antagonist 9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CXCR4 antagonist 9 is a compound that inhibits the activity of the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes, including immune response, hematopoiesis, and cancer metastasis. By blocking the interaction between CXCR4 and its ligand, C-X-C motif chemokine 12 (CXCL12), this compound can modulate these processes, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CXCR4 antagonist 9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes include:
Formation of the core structure: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the core aromatic structure.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity for CXCR4. This may involve reactions such as amination, alkylation, or acylation.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
CXCR4 antagonist 9 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
CXCR4 antagonist 9 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of CXCR4 in cancer metastasis and to develop potential anticancer therapies. .
Immunology: It is used to investigate the role of CXCR4 in immune cell trafficking and function. .
Hematopoiesis: It is used to study the regulation of hematopoietic stem cells and their mobilization from the bone marrow to the peripheral blood
Drug Development: It serves as a lead compound for the development of new CXCR4-targeting drugs for various diseases, including cancer, HIV, and inflammatory conditions
Mechanism of Action
CXCR4 antagonist 9 exerts its effects by binding to the CXCR4 receptor and preventing its interaction with its natural ligand, CXCL12. This blockade inhibits the downstream signaling pathways activated by CXCR4, such as the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways. These pathways are involved in cell proliferation, survival, migration, and angiogenesis. By inhibiting these pathways, this compound can modulate various physiological and pathological processes .
Comparison with Similar Compounds
Similar Compounds
Plerixafor (AMD3100): A well-known CXCR4 antagonist used to mobilize hematopoietic stem cells for transplantation.
Mavorixafor: An oral CXCR4 antagonist used to treat WHIM syndrome, a rare immunodeficiency disorder.
BPRCX807: A potent CXCR4 antagonist with anticancer effects in hepatocellular carcinoma.
Uniqueness
CXCR4 antagonist 9 is unique in its high selectivity and potency for the CXCR4 receptor. Unlike some other CXCR4 antagonists, it has shown minimal off-target effects and systemic toxicity, making it a promising candidate for further development and clinical applications .
Properties
Molecular Formula |
C21H27FN6 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
7-fluoro-N-methyl-N-[[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]-5,6-dihydroquinolin-8-amine |
InChI |
InChI=1S/C21H27FN6/c1-15-24-17(13-19(25-15)28-11-9-26(2)10-12-28)14-27(3)21-18(22)7-6-16-5-4-8-23-20(16)21/h4-5,8,13H,6-7,9-12,14H2,1-3H3 |
InChI Key |
WMEHBBIQEDSPKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C)CN(C)C3=C(CCC4=C3N=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


